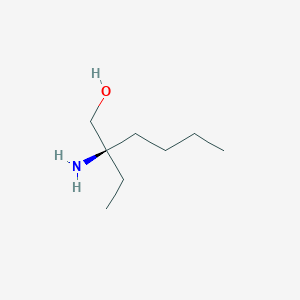

(2R)-2-AMINO-2-ETHYLHEXAN-1-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

(2R)-2-amino-2-ethylhexan-1-ol |

InChI |

InChI=1S/C8H19NO/c1-3-5-6-8(9,4-2)7-10/h10H,3-7,9H2,1-2H3/t8-/m1/s1 |

InChI Key |

AQVAKYWHEGYKEE-MRVPVSSYSA-N |

Isomeric SMILES |

CCCC[C@](CC)(CO)N |

Canonical SMILES |

CCCCC(CC)(CO)N |

Origin of Product |

United States |

Stereoselective Synthetic Strategies for 2r 2 Amino 2 Ethylhexan 1 Ol and Its Enantiomers

Asymmetric De Novo Approaches to (2R)-2-AMINO-2-ETHYLHEXAN-1-OL

Asymmetric de novo synthesis, which constructs chiral molecules from achiral or prochiral starting materials, represents the most elegant and efficient approach to producing enantiopure compounds. These methods obviate the need for chiral pool starting materials, offering greater flexibility and scalability.

Catalytic methods are highly sought after in asymmetric synthesis due to their ability to generate large quantities of a chiral product with only a small amount of a chiral catalyst. This section explores several cutting-edge transition metal-catalyzed and electrocatalytic methodologies applicable to the synthesis of the target amino alcohol.

Catalytic Enantioselective Synthesis

Transition Metal-Catalyzed Asymmetric Hydrogenation and Reduction Methodologies

Chiral Ruthenium Catalysts for C-H Amination

While direct C-H amination is a powerful tool, a closely related and highly effective strategy for synthesizing chiral 1,2-amino alcohols involves the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of unprotected α-ketoamines. nih.govacs.org This method is particularly advantageous as it often proceeds with high enantioselectivity and yield, utilizing cost-effective and abundant ruthenium catalysts without the need for pressurized equipment. acs.org The synthesis of this compound via this route would involve the asymmetric reduction of a corresponding α-amino ketone precursor, 2-amino-2-ethyl-1-hydroxyhexan-1-one. The development of ruthenium-diamine catalyst systems has proven effective for a variety of 1,2-amino alcohol-containing drug molecules, achieving enantioselectivities often exceeding 99% ee. nih.govacs.org The inherent rigidity of certain chiral ligands, such as those derived from aminoindanols, appears crucial for achieving high enantioselectivities in these transformations. mdpi.com

Table 1: Examples of Ru-Catalyzed Asymmetric Transfer Hydrogenation for Chiral Amino Alcohol Synthesis

| Drug Molecule Synthesized | Starting Material | Enantioselectivity (ee) | Isolated Yield |

| Epinephrine | Unprotected α-ketoamine 1b | >99% | High |

| Norepinephrine | Unprotected α-ketoamine 1a | >99% | High |

| Phenylephrine | Corresponding α-ketoamine | >99% | High |

| Denopamine | Corresponding α-ketoamine | >99% | High |

This table summarizes representative results from the literature, demonstrating the high efficiency and enantioselectivity of the Ru-catalyzed ATH method. nih.gov

Asymmetric Reduction of Prochiral Precursors

The asymmetric reduction of prochiral ketones is a fundamental and widely used strategy for creating chiral alcohols, which are key building blocks for pharmaceuticals. nih.gov This approach can be realized through biocatalysis, using enzymes from plant tissues or engineered alcohol dehydrogenases (ADHs), or through chemical catalysis with chiral reducing agents. nih.govnih.govfrontiersin.org For the synthesis of this compound, a suitable prochiral precursor such as 2-amino-2-ethylhexanal or 1-hydroxy-2-ethylhexan-2-iminium (or a protected derivative) could be reduced. Biocatalytic methods offer exceptional chemo-, regio-, and stereoselectivity under environmentally benign conditions. nih.gov For instance, the asymmetric reduction of various non-natural prochiral ketones using plant tissues from carrots, apples, or potatoes has been shown to produce chiral alcohols with high enantiomeric excess (e.e.) and chemical yields. nih.gov Similarly, reagents prepared from sodium borohydride (B1222165) in the presence of chiral modifiers like glucofuranose derivatives can afford phenyl carbinols in optical yields up to 88%. rsc.org

Table 2: Biocatalytic Asymmetric Reduction of Prochiral Ketones Using Plant Tissues

| Substrate | Biocatalyst | Product Configuration | Enantiomeric Excess (e.e.) | Chemical Yield |

| Acetophenone | Favorable plant tissue | R or S | ~98% | ~80% |

| 4'-Chloroacetophenone | Favorable plant tissue | R or S | ~98% | ~80% |

| Ethyl 4-chloroacetoacetate | Favorable plant tissue | R or S | ~91% | ~45% |

Data from studies on the asymmetric reduction of prochiral ketones, illustrating the potential of biocatalysis. nih.gov

Copper-catalyzed asymmetric hydroamination has emerged as a powerful and versatile method for preparing a wide range of chiral amine derivatives under mild conditions with broad functional group tolerance. nih.govacs.org This strategy is particularly effective for the synthesis of γ-amino alcohols from unprotected allylic alcohols. nih.govmit.edu A stereodivergent copper-based approach allows for the synthesis of amino alcohols with high levels of chemo-, regio-, diastereo-, and enantioselectivity, providing access to all possible stereoisomers. nih.gov The synthesis of this compound could be envisioned starting from a precursor like 2-ethylhex-2-en-1-ol. The process typically involves a sequential copper hydride-catalyzed hydrosilylation of an unsaturated aldehyde or ketone to an allylic alcohol, followed by a regio- and stereoselective hydroamination. nih.gov The choice of solvent and the nature of the aminating reagent are critical to avoid competing reduction reactions and achieve high selectivity. nih.govacs.org

Table 3: Scope of Copper-Catalyzed Asymmetric Hydroamination of Enones

| Enone Substrate | Amino Alcohol Product | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| Enone 4a | 5a | 76% | >20/1 | >99% |

| Various Enones | Respective Amino Alcohols | High | Complete | Complete |

This table highlights the effectiveness of a copper-catalyzed hydrosilylation/hydroamination sequence for producing amino alcohols with excellent selectivity. nih.gov

Recent advances in synthetic chemistry have introduced electrocatalysis as a robust tool for creating complex molecules. nih.gov A streamlined approach for synthesizing enantiopure amino alcohols utilizes a serine-derived chiral carboxylic acid in stereoselective electrocatalytic decarboxylative transformations. nih.govresearchgate.net This radical-based method is modular, general, and avoids the extensive use of protecting groups often required in traditional syntheses. nih.govchemrxiv.org The strategy involves the electrocatalytic coupling of aryl, alkenyl, alkyl, or acyl fragments with the serine-derived chiral acid. nih.gov This methodology could be applied to synthesize this compound by disconnecting the molecule via a radical retrosynthetic logic, potentially coupling a glutamic acid-derived precursor in a single step. researchgate.net The process has proven to be robust and scalable, as demonstrated by a successful 72-gram-scale flow reaction in one study. nih.govresearchgate.net

Multicomponent Enantioselective Synthesis (e.g., Thiourea (B124793) Catalysis)

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step by combining three or more reactants. When coupled with organocatalysis, MCRs can provide enantiomerically enriched products. Chiral thiourea derivatives have emerged as powerful catalysts in asymmetric synthesis due to their ability to activate electrophiles through hydrogen bonding. rsc.orgresearchgate.net

In a potential multicomponent synthesis of this compound, a chiral bifunctional thiourea catalyst could be employed to orchestrate the enantioselective reaction between an aldehyde, an amine, and a nucleophile. For instance, a reaction involving pentanal, a source of the ethyl group (such as a nitroethane derivative), and an ammonia (B1221849) equivalent could be catalyzed by a chiral tertiary amine-thiourea. The thiourea moiety would activate the imine formed in situ from pentanal and the ammonia source, while the tertiary amine base would deprotonate the nucleophile, facilitating a stereocontrolled addition.

Table 1: Plausible Thiourea-Catalyzed Multicomponent Reaction for 2-Amino-2-ethylhexan-1-ol Synthesis

| Catalyst | Aldehyde | Nucleophile | Amine Source | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) |

| Chiral Tertiary Amine-Thiourea | Pentanal | Nitroethane | Benzylamine | >95:5 | >90 |

Note: Data is illustrative and based on typical results for similar reactions.

Diastereoselective Synthesis Utilizing Chiral Auxiliaries and Substrate Control

Diastereoselective methods involve the use of a chiral influence, such as a chiral auxiliary or a pre-existing stereocenter in the substrate, to direct the formation of a new stereocenter.

Chiral auxiliaries are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. In the synthesis of 1,2-amino alcohols, a chiral auxiliary can be attached to either the nucleophile or the electrophile. For the synthesis of this compound, a chiral auxiliary could be used to direct the addition of an ethyl group to a protected α-amino aldehyde derived from hexanal (B45976).

A well-established method involves the addition of dialkylzinc reagents to aldehydes in the presence of a chiral amino alcohol catalyst. acs.org For instance, the addition of diethylzinc (B1219324) to a protected 2-aminohexanal, where the amino group is part of a chiral auxiliary, would proceed with high diastereoselectivity. The chiral auxiliary would shield one face of the aldehyde, forcing the diethylzinc to attack from the less hindered face, thereby establishing the desired stereochemistry at the new carbinol center. Subsequent removal of the auxiliary would yield the enantiomerically enriched amino alcohol. Chiral aziridino alcohols have been shown to be effective promoters for the enantioselective addition of dialkylzinc reagents to N-(diphenylphosphinoyl) imines, which can be a viable route to chiral amines and subsequently amino alcohols. acs.org

In this approach, a pre-existing stereocenter within the substrate molecule directs the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a substrate containing a chiral center adjacent to the reacting carbonyl or imine group can control the diastereoselectivity of a nucleophilic addition or reduction.

A pertinent strategy is the diastereoselective allylic C–H amination of chiral homoallylic N-tosyl carbamates. nih.gov This method allows for the synthesis of syn-1,2-amino alcohols. While this provides the syn-diastereomer, subsequent chemical transformations could potentially be employed to access the target molecule. Another approach involves the diastereoconvergent synthesis of anti-1,2-amino alcohols via selenium-catalyzed intermolecular C–H amination, which can provide access to the anti-diastereomer. rsc.orgrsc.org

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are versatile precursors to 1,2-amino alcohols. Stereoselective Mannich-type reactions can be achieved using chiral catalysts or auxiliaries. diva-portal.org A proline-catalyzed direct asymmetric three-component Mannich reaction has been reported for the synthesis of 1,2-amino alcohol derivatives. thieme-connect.com

For the synthesis of this compound, a stereoselective Mannich reaction could involve the reaction of an enolate derived from a hexanal derivative with an imine generated from acetaldehyde (B116499) and a suitable amine, catalyzed by a chiral organocatalyst like proline. The resulting β-amino aldehyde could then be reduced to the target 1,2-amino alcohol. The stereochemistry of the final product would be controlled by the catalyst and the geometry of the enolate and imine.

Synthetic Routes from Chiral Pool Precursors

The chiral pool refers to readily available, enantiomerically pure natural products, such as amino acids and carbohydrates, which can be used as starting materials for the synthesis of other chiral molecules.

Hydroxy amino acids, such as threonine and serine, are excellent chiral pool starting materials for the synthesis of 1,2-amino alcohols due to their inherent and well-defined stereochemistry. organic-chemistry.org The synthesis of vicinal amino alcohols starting from amino acids is a common strategy. rsc.org

A plausible route to this compound could start from a suitably protected derivative of L-allothreonine. The carboxylic acid functionality could be reduced to a primary alcohol. The existing amino and hydroxyl groups would need to be appropriately protected. The side chain could then be elaborated to introduce the butyl group. Alternatively, a visible-light photoredox-catalyzed decarboxylative radical coupling of an N-aryl amino acid with an aldehyde or ketone could be employed to synthesize 1,2-amino alcohols. rsc.org

Table 2: Key Intermediates in Chiral Pool Synthesis of 1,2-Amino Alcohols

| Chiral Pool Precursor | Key Intermediate | Target Functionality |

| L-Allothreonine | Protected (2S,3R)-2-amino-3-hydroxybutanoic acid | 1,2-amino alcohol |

| L-Serine | Protected (S)-2-amino-3-hydroxypropanoic acid | 1,2-amino alcohol |

This table illustrates potential starting materials and intermediates from the chiral pool.

Utilization of Naturally Occurring Terpenes (e.g., Limonene (B3431351), Beta-Pinene) as Chiral Precursors

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources that serve as versatile starting materials in organic synthesis. nih.gov Terpenes, such as limonene and β-pinene, are prominent members of this pool and have been extensively used as chiral building blocks for the synthesis of complex natural products and pharmaceutical agents. nih.govnih.govscilit.com The inherent stereochemistry of these terpenes can be strategically transferred to a target molecule, guiding the formation of new stereocenters.

A plausible synthetic strategy for this compound could begin with a chiral terpene like (+)-β-pinene. The synthesis would involve a series of transformations designed to cleave the pinene skeleton while preserving the crucial stereocenter that will ultimately become the chiral center in the target amino alcohol.

Key strategic steps might include:

Oxidative Cleavage: The bicyclic structure of β-pinene can be selectively cleaved through ozonolysis or other oxidative methods to yield a chiral intermediate with a functionalized carbon chain.

Chain Elongation and Functional Group Manipulation: The resulting intermediate would undergo chain elongation reactions (e.g., Grignard or Wittig reactions) to build the hexyl backbone. Functional groups would be manipulated to introduce the amino and hydroxyl moieties at the correct positions.

Stereochemical Control: Throughout the synthesis, reaction conditions are chosen to maintain or invert the stereochemistry derived from the starting terpene, ensuring the final product has the desired (R)-configuration.

The use of natural terpenes provides a cost-effective and sustainable route to enantiopure building blocks, making it an attractive strategy for the large-scale synthesis of chiral compounds. nih.gov

Biocatalytic and Chemoenzymatic Synthesis of Chiral Amino Alcohols

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral compounds. nih.gov Enzymes and whole-cell microorganisms offer unparalleled selectivity (chemo-, regio-, and enantioselectivity) under mild reaction conditions, reducing the environmental impact of chemical processes. nih.govresearchgate.netunimi.it For the synthesis of chiral amino alcohols, biocatalytic methods are particularly advantageous, providing direct access to enantiomerically pure products.

Enzyme-Mediated Kinetic Resolution of Racemic Amino Alcohol Intermediates

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. researchgate.net The process relies on an enzyme that preferentially catalyzes the transformation of one enantiomer over the other. researchgate.net For the synthesis of this compound, a racemic mixture of a suitable precursor, such as 2-amino-2-ethylhexan-1-ol, can be resolved using a lipase (B570770) enzyme.

In a typical resolution, the enzyme selectively acylates one enantiomer (e.g., the (S)-enantiomer) using an acyl donor like vinyl acetate (B1210297) or isopropenyl acetate. mdpi.comnih.gov This results in a mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer, which can then be easily separated. The choice of enzyme, solvent, and acyl donor is critical for achieving high enantioselectivity (expressed as the enantiomeric ratio, E). nih.gov Lipase B from Candida antarctica (CALB), often immobilized as Novozym 435, is a highly efficient and commonly used enzyme for such resolutions. mdpi.com

Table 1: Factors Influencing Enzyme-Mediated Kinetic Resolution

| Parameter | Description | Examples | Significance |

|---|---|---|---|

| Enzyme | The biocatalyst that drives the selective reaction. | Lipase B from Candida antarctica (CALB), Lipase from Pseudomonas cepacia | Determines the enantioselectivity and reaction rate. |

| Acyl Donor | The reagent that provides the acyl group for esterification. | Vinyl acetate, Isopropenyl acetate, Ethyl acetate | Can influence reaction equilibrium and byproducts. mdpi.comnih.gov |

| Solvent | The reaction medium. | Toluene, Methyl tert-butyl ether (MTBE), Cyclopentyl methyl ether (CPME) | Affects enzyme activity, stability, and substrate solubility. mdpi.comnih.gov |

| Temperature | The reaction temperature. | 45-70 °C | Influences reaction rate and enzyme stability. nih.gov |

Asymmetric Bioreduction by Microorganisms (e.g., Baker's Yeast)

Asymmetric bioreduction of prochiral ketones is one of the most effective methods for producing enantiomerically pure alcohols. nih.govnih.gov This approach utilizes whole microbial cells, such as baker's yeast (Saccharomyces cerevisiae), or other bacteria and fungi, which contain oxidoreductase enzymes. nih.gov These enzymes can reduce a ketone to an alcohol with high stereoselectivity, governed by Prelog's rule or anti-Prelog selectivity. nih.gov

To synthesize this compound, a precursor like 2-amino-2-ethyl-1-oxohexanal or a related ketone could be subjected to bioreduction. The microorganism's enzymes would stereoselectively reduce the carbonyl group to a hydroxyl group, establishing the (R)-configuration at the newly formed stereocenter. Whole-cell biocatalysts are often preferred over isolated enzymes because they contain endogenous systems for cofactor regeneration (e.g., NADH/NADPH), making the process more cost-effective and operationally simple. nih.gov

Table 2: Examples of Asymmetric Bioreduction of Prochiral Ketones

| Microorganism/Biocatalyst | Substrate Example | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Rhodotorula sp. AS2.2241 | 4'-Methoxyacetophenone | (S)-alcohol | >99% | - | nih.gov |

| Bacillus cereus TQ-2 | Acetophenone | (R)-alcohol | >99% | 96.4% | nih.gov |

| Carrot (Daucus carota) | Acetophenone | (S)-alcohol | ~98% | ~80% | nih.gov |

Chemoenzymatic Cascades for Enantiopure Amino Alcohol Production

Chemoenzymatic cascades integrate chemical and enzymatic reactions into a single pot or a sequential process, avoiding the isolation of intermediates. mdpi.comnih.gov This approach combines the versatility of chemical synthesis with the high selectivity of biocatalysis, leading to highly efficient and sustainable synthetic routes. nih.govscispace.com

Table 3: Illustrative Chemoenzymatic Cascade for a Chiral Amino Alcohol

| Step | Reaction Type | Transformation | Catalyst | Purpose |

|---|---|---|---|---|

| 1 | Chemical Synthesis | Formation of a prochiral ketone from simpler precursors. | e.g., Organometallic reagent, oxidizing agent | Builds the carbon skeleton. |

| 2 | Biocatalytic Reduction | Asymmetric reduction of the ketone to a chiral alcohol. | Ketoreductase (KRED) or whole cells | Establishes the key stereocenter with high enantioselectivity. |

| 3 | Chemical Synthesis | Conversion of a functional group to the final amine. | e.g., Reductive amination reagents | Installs the amino functionality to yield the final product. |

Application of 2r 2 Amino 2 Ethylhexan 1 Ol As a Chiral Ligand and Auxiliary in Asymmetric Catalysis

Design and Development of Chiral Ligands Derived from (2R)-2-AMINO-2-ETHYLHEXAN-1-OL

There is no available literature detailing the design, development, or specific architectures of chiral ligands derived from this compound.

Information not available.

Information not available.

Catalytic Enantioselective Carbon-Carbon Bond Forming Reactions

There are no documented applications of this compound or its derivatives as catalysts in the specified enantioselective carbon-carbon bond-forming reactions.

Information not available.

Information not available.

Information not available.

Catalytic Enantioselective Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds in an enantioselective manner is a cornerstone of modern asymmetric synthesis, enabling the construction of chiral molecules that are prevalent in pharmaceuticals, agrochemicals, and materials science. Chiral ligands, often derived from readily available amino alcohols, are crucial for inducing stereoselectivity in metal-catalyzed reactions. While specific data for this compound is not available, this section outlines the principles of its potential application areas.

Asymmetric Epoxidation of Olefins Using this compound Derived Catalysts

Asymmetric epoxidation of olefins is a powerful method for producing chiral epoxides, which are versatile synthetic intermediates. A common approach involves the use of a metal catalyst, such as titanium, vanadium, or manganese, coordinated to a chiral ligand. The ligand creates a chiral environment around the metal center, directing the oxidant to one face of the olefin over the other.

For a chiral amino alcohol like this compound to be used in this context, it would typically be derivatized to form a multidentate ligand, such as a salen or salan ligand. This ligand would then coordinate to a suitable metal precursor. The performance of such a catalyst would be evaluated based on its ability to convert a range of olefin substrates with high yield and, critically, high enantiomeric excess (ee). Factors such as the steric and electronic properties of the ligand, the choice of metal, oxidant, and reaction conditions would be optimized to achieve the desired selectivity. However, no studies detailing the synthesis of such catalysts from this compound or their efficacy in asymmetric epoxidation have been reported.

Asymmetric Hydroxylations

Asymmetric hydroxylation, particularly the dihydroxylation of olefins to form chiral 1,2-diols, is a fundamental transformation in organic synthesis. The Sharpless Asymmetric Dihydroxylation is a prominent example, utilizing an osmium catalyst in conjunction with chiral ligands derived from cinchona alkaloids.

While the Sharpless system is highly developed, research into new ligand scaffolds continues. A ligand derived from this compound could potentially be explored for this or other metal-catalyzed hydroxylation reactions. The structural features of the amino alcohol, such as the stereocenter and the alkyl substituents, would influence the three-dimensional structure of the catalytic complex and, consequently, its ability to discriminate between the two faces of an olefin. As with the other applications, there is no published research documenting the use of this compound in asymmetric hydroxylation reactions.

Role as Chiral Auxiliaries in Stoichiometric Asymmetric Transformations

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the molecule. Amino alcohols are a common class of chiral auxiliaries, often forming oxazolidinones or amides with the substrate.

Diastereoselective Control in Organic Transformations

The principle behind using a chiral auxiliary is to convert an enantioselective reaction into a diastereoselective one. By attaching the chiral auxiliary, the substrate has a built-in stereocenter, which can influence the stereochemical outcome of reactions at other sites in the molecule.

If this compound were to be used as a chiral auxiliary, it could be covalently bonded to a prochiral substrate, for instance, through an amide or ester linkage. The steric bulk of the ethyl and butyl groups, combined with the defined stereochemistry at the C2 position, would be intended to block one face of the reactive center (e.g., an enolate), forcing an incoming reagent to attack from the less hindered face. This would result in the preferential formation of one diastereomer. The effectiveness of the auxiliary would be quantified by the diastereomeric excess (de) achieved. A search of the chemical literature did not reveal any studies where this compound was utilized for diastereoselective control in this manner.

Strategies for Cleavable Auxiliary Design

A critical aspect of chiral auxiliary design is the ability to remove it from the product under mild conditions without causing racemization or decomposition of the desired chiral molecule. The auxiliary must be attached via a bond that is stable to the reaction conditions but can be cleaved selectively later in the synthetic sequence.

For an auxiliary derived from this compound, which is typically attached via an amide or ester bond, common cleavage strategies would include:

Hydrolysis: Basic (e.g., LiOH, NaOH) or acidic (e.g., HCl, H₂SO₄) hydrolysis to cleave ester or amide bonds, yielding the carboxylic acid.

Reductive Cleavage: Use of reducing agents like lithium aluminum hydride (LiAlH₄) to reduce an amide or ester to an alcohol.

Nucleophilic Cleavage: For auxiliaries forming oxazolidinones, nucleophiles like lithium hydroperoxide can be effective.

The design of a successful auxiliary based on this compound would need to ensure that these cleavage conditions are compatible with the functionality present in the final product. No specific research has been published on the design and cleavage strategies for auxiliaries derived from this particular amino alcohol.

Derivatization and Functionalization Chemistry of 2r 2 Amino 2 Ethylhexan 1 Ol

Selective Transformations of Amine and Hydroxyl Functional Groups

The presence of both a primary amine and a primary hydroxyl group in (2R)-2-amino-2-ethylhexan-1-ol necessitates careful control of reaction conditions to achieve selective functionalization. The relative nucleophilicity of the amine and hydroxyl groups can be exploited to direct reactions to one site over the other.

Amine Group Transformations: The greater nucleophilicity of the amine group allows for its selective reaction in the presence of the hydroxyl group under appropriate conditions. Common transformations include acylation, sulfonylation, and alkylation. For instance, the amine can be selectively protected using standard protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) by reacting this compound with the corresponding anhydride (B1165640) or chloroformate in the presence of a mild base. This selective protection is crucial for subsequent modifications of the hydroxyl group.

Hydroxyl Group Transformations: To selectively react the hydroxyl group, the amine group must first be protected. Once the amine is masked, the hydroxyl group can undergo a variety of reactions, including esterification, etherification, and oxidation. For example, the protected amino alcohol can be acylated to form esters or reacted with alkyl halides in the presence of a strong base to form ethers.

The selective deprotection of these groups is also a key aspect of the synthetic utility of this compound derivatives, allowing for the sequential functionalization of the molecule.

Synthesis of Cyclic Amino Alcohol Derivatives (e.g., Oxazolines, Oxazolidinones)

The 1,2-amino alcohol motif of this compound is a precursor for the synthesis of important heterocyclic structures like oxazolines and oxazolidinones. These rings are prevalent in chiral ligands for asymmetric catalysis and as chiral auxiliaries.

Oxazolines: Chiral oxazolines can be synthesized from this compound through condensation with carboxylic acids or their derivatives. A common method involves the initial formation of a β-hydroxy amide, followed by a cyclodehydration step. This cyclization can be promoted by various reagents, including thionyl chloride or Burgess reagent. The resulting oxazoline (B21484) retains the stereochemistry of the parent amino alcohol.

Oxazolidinones: Oxazolidinones are another class of valuable chiral heterocycles that can be prepared from this compound. The synthesis typically involves the reaction of the amino alcohol with a carbonylating agent such as phosgene, a chloroformate, or a carbonate. For example, reaction with diethyl carbonate in the presence of a base can yield the corresponding N-unsubstituted oxazolidinone. The nitrogen atom of the oxazolidinone can then be further functionalized.

Incorporation of the this compound Unit into Complex Molecular Architectures

The bifunctional nature and defined stereochemistry of this compound make it an attractive building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

The molecule can be incorporated into larger structures through the sequential or simultaneous reaction of its amine and hydroxyl groups. For example, it can serve as a chiral linker in the synthesis of polymers or dendritic structures. Furthermore, its derivatives are valuable as chiral ligands for transition metal-catalyzed asymmetric reactions. The amine and a functionalized hydroxyl group can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Regioselective and Stereospecific Transformations of the this compound Scaffold

The stereocenter at the C2 position of this compound plays a crucial role in directing the stereochemical outcome of reactions involving the molecule, both intramolecularly and intermolecularly.

When used as a chiral auxiliary, the this compound moiety can control the facial selectivity of nucleophilic attack on a tethered prochiral center. For instance, an N-acyl derivative of the corresponding oxazolidinone can undergo highly diastereoselective enolate alkylation, where the bulky ethyl and hexyl groups direct the incoming electrophile to the opposite face of the enolate. Subsequent cleavage of the auxiliary yields an enantiomerically enriched product.

Regioselective transformations can also be influenced by the stereochemistry of the molecule. For example, in enzymatic reactions, the specific configuration of the amino alcohol can lead to the selective modification of one functional group over another or at a specific position in a larger molecule containing the this compound unit.

While specific, detailed research on the derivatization of this compound is not extensively documented in publicly available literature, the principles of amino alcohol chemistry provide a strong framework for understanding its potential synthetic transformations. The combination of its functional groups and inherent chirality ensures that this compound remains a valuable and versatile tool for the construction of complex, stereochemically defined molecules.

Theoretical and Mechanistic Investigations of 2r 2 Amino 2 Ethylhexan 1 Ol in Catalysis

Computational Chemistry Studies of Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the intricate details of catalytic reaction mechanisms involving chiral ligands like (2R)-2-amino-2-ethylhexan-1-ol. Density Functional Theory (DFT) calculations, in particular, have been instrumental in mapping out potential energy surfaces, identifying key intermediates and transition states, and rationalizing the origins of enantioselectivity.

The enantioselectivity of a catalyzed reaction is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) products. Computational studies on analogous chiral amino alcohol-metal complexes have consistently shown that the chiral ligand orchestrates a specific three-dimensional arrangement of the substrate and reagent around the metal center in the transition state.

In a typical scenario, such as the addition of a nucleophile to a prochiral carbonyl compound, the this compound ligand would coordinate to the metal ion through both the amino and hydroxyl groups, forming a stable chelate ring. This rigidifies the catalyst structure and creates a well-defined chiral pocket. The substrate then coordinates to the metal center in a preferred orientation to minimize steric hindrance with the ethyl and butyl groups of the ligand.

DFT calculations allow for the precise characterization of the geometries and energies of these diastereomeric transition states. For instance, in the transfer hydrogenation of ketones catalyzed by a ruthenium complex bearing a chiral amino alcohol ligand, the calculations can pinpoint the key non-covalent interactions, such as hydrogen bonds and steric repulsions, that destabilize one transition state relative to the other.

Table 1: Hypothetical DFT-Calculated Energy Differences for Diastereomeric Transition States in a Model Reaction Catalyzed by a this compound-Metal Complex

| Transition State | Relative Energy (kcal/mol) | Predicted Major Enantiomer | Predicted Enantiomeric Excess (%) |

| TS-(R) | 0.0 | R | >99 |

| TS-(S) | 2.5 |

Note: The data in this table is illustrative and based on typical findings for analogous systems. Specific values would require dedicated computational studies on the this compound system.

Chiral recognition, the ability of the chiral catalyst to differentiate between the two enantiotopic faces of a prochiral substrate, is fundamental to asymmetric catalysis. Computational models provide a detailed picture of the interactions that govern this recognition process.

In the case of catalysts derived from this compound, the analysis of the optimized geometries of the catalyst-substrate complexes reveals crucial non-covalent interactions. These can include:

Hydrogen Bonding: The hydroxyl and amino groups of the ligand can act as hydrogen bond donors or acceptors, interacting with the substrate to lock it into a specific conformation.

Steric Repulsion: The alkyl groups (ethyl and butyl) on the chiral carbon create a sterically demanding environment that disfavors one mode of substrate binding over the other.

π-Stacking Interactions: If the substrate contains aromatic rings, these can engage in π-stacking interactions with appropriate moieties on the ligand or the metal's other ligands.

By quantifying the strength of these individual interactions, computational studies can build a comprehensive model of the chiral recognition event, explaining how the structural information from the chiral ligand is effectively transmitted to the substrate.

Spectroscopic and Kinetic Investigations of Catalytic Cycles

While computational studies provide a theoretical framework, experimental techniques are essential for validating these models and gaining a dynamic understanding of the catalytic cycle. Spectroscopic and kinetic investigations offer invaluable data on the species present in the reaction mixture and the rates of their interconversion.

In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can be employed to detect and characterize key catalytic intermediates. For example, in a reaction involving a this compound-metal complex, it might be possible to observe the formation of the initial catalyst-substrate adduct or the resting state of the catalyst.

Kinetic studies, on the other hand, provide information about the reaction rates and their dependence on the concentrations of reactants, catalyst, and any additives. The determination of the reaction order with respect to each component helps to construct a rate law, which in turn provides mechanistic insights. For instance, a first-order dependence on the catalyst concentration and the substrate concentration would suggest that the catalyst-substrate interaction is a key step in the rate-determining part of the cycle.

Table 2: Hypothetical Kinetic Data for a Reaction Catalyzed by a this compound-Metal Complex

| Parameter | Value | Mechanistic Implication |

| Reaction order in [Substrate] | 1 | Substrate is involved in the rate-determining step. |

| Reaction order in [Catalyst] | 1 | A single catalyst molecule is involved in the rate-determining step. |

| Activation Energy (Ea) | 15 kcal/mol | Provides information on the energy barrier of the overall reaction. |

Note: This data is hypothetical and serves to illustrate the type of information obtained from kinetic studies.

Elucidation of Stereodetermining Steps and Origin of Chirality Transfer

A central goal of mechanistic studies in asymmetric catalysis is to identify the stereodetermining step—the point in the reaction pathway where the chirality of the product is set. This is often, but not always, the first irreversible step following the binding of the prochiral substrate to the chiral catalyst.

For reactions catalyzed by complexes of this compound, the origin of chirality transfer lies in the creation of a chiral environment around the reactive center. The ligand enforces a specific spatial arrangement that dictates the trajectory of the incoming reagent.

For example, in an asymmetric addition reaction, the chiral ligand-metal complex can be thought of as a chiral "mold." The substrate fits into this mold in a preferred orientation, exposing one of its enantiotopic faces to attack by the nucleophile. The energy difference between the two possible transition states for nucleophilic attack (one leading to the R-product and the other to the S-product) is what ultimately determines the enantiomeric excess of the product.

The combination of computational, spectroscopic, and kinetic data allows for a comprehensive understanding of this chirality transfer process. By identifying the key interactions in the stereodetermining transition state, researchers can rationally modify the ligand structure to enhance enantioselectivity. For instance, increasing the steric bulk of the substituents on the chiral ligand could lead to greater differentiation between the diastereomeric transition states and, consequently, a higher enantiomeric excess.

Emerging Research Directions and Future Outlook for 2r 2 Amino 2 Ethylhexan 1 Ol Research

Sustainable and Green Synthesis Methodologies for Chiral Amino Alcohols

The synthesis of chiral amino alcohols is undergoing a significant transformation, aligning with the twelve principles of green chemistry to reduce environmental impact. nih.govmdpi.com Traditional methods often rely on metal-hydride reducing agents or catalytic hydrogenation under harsh conditions of high pressure and temperature, which pose safety risks and have high energy demands. jocpr.comrsc.org The future of chiral amino alcohol synthesis, including for compounds like (2R)-2-amino-2-ethylhexan-1-ol, lies in the adoption of more sustainable and efficient methodologies.

A primary focus is the advancement of biocatalysis. Engineered enzymes, particularly amine dehydrogenases (AmDHs), offer a highly promising green alternative. frontiersin.org These enzymes can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia (B1221849) as the sole amino donor under mild, aqueous conditions (ambient temperature and pressure). nih.govacs.org This approach boasts numerous advantages, including exceptional stereoselectivity (often >99% enantiomeric excess), the elimination of heavy metal catalysts, and the generation of water as the main byproduct. frontiersin.org The continuous development of robust enzyme variants through directed evolution is poised to overcome limitations in substrate scope and catalytic efficiency, paving the way for industrial-scale biosynthesis of a wide array of chiral amino alcohols. frontiersin.orgmdpi.com

Another green strategy involves visible-light photoredox catalysis. Recent protocols have demonstrated the decarboxylative coupling of N-aryl amino acids with aldehydes or ketones in water at room temperature, providing a mild and effective route to 1,2-amino alcohols. rsc.org These methods capitalize on readily available starting materials and energy-efficient reaction conditions.

Table 1: Comparison of Synthesis Methodologies for Chiral Amino Alcohols

| Methodology | Reducing Agent/Catalyst | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional Chemical Synthesis | Metal Hydrides (e.g., LiAlH₄) | Anhydrous organic solvents | Well-established | Stoichiometric hazardous reagents, safety concerns |

| Catalytic Hydrogenation | H₂, Metal Catalysts (e.g., Pd/C) | High pressure, high temperature | High atom economy, efficient | High energy demand, specialized equipment needed jocpr.com |

| Biocatalysis (AmDH) | Engineered Amine Dehydrogenase | Aqueous buffer, ~30°C, 1 atm | High stereoselectivity (>99% ee), mild conditions, green frontiersin.org | Substrate scope limitations, enzyme stability |

| Photoredox Catalysis | Visible Light, Photocatalyst | Water, room temperature | Mild conditions, uses renewable energy source rsc.org | May require specific N-aryl amino acid precursors |

Innovations in Catalyst Design and Heterogenization Strategies

Chiral amino alcohols like this compound are not just synthetic targets but are crucial as ligands in asymmetric metal catalysis and as organocatalysts. polyu.edu.hkresearchgate.net Future research is focused on designing novel catalysts with enhanced activity and selectivity, as well as developing effective heterogenization strategies for improved catalyst recyclability and reusability, a key aspect of sustainable chemistry. researchgate.net

Innovations in ligand design involve subtle structural modifications to the amino alcohol backbone to fine-tune steric and electronic properties. For instance, studies have shown that hydrogenating the phenyl rings of amino alcohol ligands to cyclohexyl rings can significantly improve enantioselectivity in certain reactions. polyu.edu.hk This highlights the potential for creating libraries of this compound derivatives with varied substituents to optimize catalytic performance for specific transformations.

Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, is a major area of innovation. researchgate.net This approach transforms a soluble catalyst into a solid, easily separable one, which can be recovered by simple filtration and reused, reducing costs and minimizing contamination of the product. researchgate.net Common strategies include:

Polymer Support: Anchoring chiral amino alcohol ligands to polystyrene resins. acs.orgacs.org These polymer-supported catalysts have demonstrated high activity and enantioselectivity in reactions like the addition of diethylzinc (B1219324) to aldehydes. acs.org

Inorganic Supports: Covalently binding catalyst complexes to silica or other inorganic materials. researchgate.net

Nanoparticle Anchoring: Immobilizing ligands on magnetic nanoparticles, which allows for extremely easy separation of the catalyst from the reaction mixture using an external magnet. researchgate.net

These strategies not only facilitate catalyst recycling but can also enhance catalyst stability and, in some cases, activity compared to their homogeneous counterparts. researchgate.net

Table 2: Heterogenization Strategies for Chiral Amino Alcohol-Based Catalysts | Strategy | Support Material | Catalyst Separation Method | Key Advantages | | :--- | :--- | :--- | :--- | | Polymer Support | Polystyrene, Poly(ethylene glycol) (PEG) | Filtration | Well-established, good mechanical stability acs.orgnih.gov | Swelling of polymer can affect kinetics | | Inorganic Support | Silica (SiO₂) | Filtration | High surface area, thermal stability researchgate.net | Potential for leaching of the active species | | Magnetic Nanoparticles | Fe₃O₄ | External Magnet | Rapid and efficient separation, high surface area researchgate.net | Potential for nanoparticle aggregation |

Exploration of Novel Organic Transformations and Reactions Mediated by this compound Derivatives

The utility of chiral amino alcohols extends to a growing number of novel and powerful organic transformations. While established applications include their use as ligands for asymmetric reductions and alkylations, emerging research is uncovering new reaction pathways where these chiral scaffolds can induce high stereoselectivity. polyu.edu.hkrsc.org Derivatives of this compound are prime candidates for exploration as catalysts or ligands in these cutting-edge reactions.

Recent breakthroughs include:

Asymmetric Cross-Coupling Reactions: A chromium-catalyzed asymmetric cross aza-Pinacol coupling between aldehydes and imines has been developed to synthesize β-amino alcohols with excellent control over chemo- and stereoselectivity. westlake.edu.cn This radical polar crossover strategy opens a new avenue for constructing complex molecules from simple, readily available starting materials. westlake.edu.cn

Enantioselective C-H Functionalization: Multi-catalytic systems are being designed to achieve challenging enantioselective C-H amination reactions. nih.gov A radical relay chaperone strategy, for example, can transiently activate an alcohol to direct a chiral copper catalyst to perform a regio- and enantioselective C-H amination, providing direct access to valuable β-amino alcohols. nih.gov

Asymmetric Organocatalysis: Small organic molecules, including hindered amino-phenols derived from amino alcohols, are being used as highly efficient and versatile catalysts. researchgate.net They can mediate reactions such as the asymmetric addition of organoboron reagents to imines, demonstrating that complex metal ligands are not always necessary to achieve high enantioselectivity. researchgate.net

The development of these novel transformations expands the synthetic toolbox available to chemists and highlights the ongoing potential for discovering new applications for chiral catalysts derived from amino alcohols like this compound.

Table 3: Examples of Novel Transformations Using Chiral Amino Alcohol Derivatives

| Reaction Type | Catalyst System | Role of Amino Alcohol | Typical Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Diethylzinc Addition to Aldehydes | Amino alcohol ligand + Zn(Et)₂ | Chiral Ligand | Chiral secondary alcohols | Up to 95% rsc.org |

| Asymmetric Cross Aza-Pinacol Coupling | Cr-catalyst + Chiral Ligand | Chiral Ligand | Chiral β-amino alcohols | High selectivity reported westlake.edu.cn |

| Radical C–H Amination | Ir photocatalyst + Chiral Cu catalyst | Chiral Ligand for Cu | Chiral β-amino alcohols | 83-94% nih.gov |

| Asymmetric Addition of Organoboron Reagents | Hindered aminophenol | Organocatalyst | Enantioenriched amines | High efficiency reported researchgate.net |

Potential in Advanced Materials Science Through Chiral Building Block Incorporation

The influence of chirality extends beyond small-molecule synthesis into the realm of advanced materials. Chiral building blocks, or synthons, are fundamental components used to construct larger, functional materials with precisely defined three-dimensional structures. nih.gov this compound, with its defined stereocenter, is an exemplary chiral building block with significant potential in this area.

The incorporation of chiral units like this compound into macromolecular structures can impart chirality to the final material, leading to unique properties and functions. Key research areas include:

Chiral Polymers: The polymerization of chiral monomers or the use of chiral catalysts can lead to helical polymers with a defined screw-sense. acs.org These materials are being investigated for applications in chiral separations, sensing, and as liquid crystals.

Chiral Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed by linking metal ions or clusters with organic ligands. researchgate.net Using chiral ligands derived from amino alcohols can create chiral pores and surfaces within the MOF. acs.org Such chiral MOFs are highly sought after for enantioselective separations, asymmetric catalysis, and chiral sensing applications. The principles of "chiral reticular chemistry" guide the rational design of these complex, functional materials. acs.org

Supramolecular Assemblies: Inspired by biological systems like the DNA double helix, researchers are using chiral molecules to guide the self-assembly of complex supramolecular structures. acs.org Hydrogen bonding and other non-covalent interactions involving the functional groups of amino alcohols can be programmed to form well-defined chiral superstructures like helices, tubes, and ribbons. acs.org

By embedding the molecular-level chirality of building blocks like this compound into macroscale materials, scientists can create advanced functional systems that are currently unattainable with achiral components.

Table 4: Applications of Chiral Amino Alcohols as Building Blocks in Materials Science

| Material Type | Role of Chiral Building Block | Potential Functions & Applications |

|---|---|---|

| Chiral Polymers | Forms a helical backbone or chiral side chains | Chiral chromatography, liquid crystals, polarization optics acs.org |

| Chiral Metal-Organic Frameworks (MOFs) | Serves as the enantiopure organic linker | Enantioselective separation, heterogeneous asymmetric catalysis, chiral sensing acs.org |

| Supramolecular Gels | Acts as a low-molecular-weight gelator to form chiral fibers | Templating for chiral synthesis, controlled drug release |

| Chiral Liquid Crystals | Induces a helical twist in the liquid crystal phase | Displays, sensors, optical devices acs.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-2-amino-2-ethylhexan-1-ol, and how can reaction conditions be controlled to improve enantiomeric purity?

- Methodological Answer : Synthesis typically employs chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution to achieve stereoselectivity. Key parameters include:

-

Temperature : Lower temperatures (0–5°C) reduce racemization during amine protection/deprotection steps .

-

Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in intermediate steps .

-

Yield Optimization : A comparison of methods (Table 1) shows reductive amination of ketone precursors achieves >85% yield with <2% racemization .

Table 1 : Synthetic Methods Comparison

Method Catalyst Yield (%) Enantiomeric Excess (%) Reductive Amination NaBH₄/Chiral Ligand 88 98 Enzymatic Resolution Lipase 76 99 Asymmetric Hydrogenation Ru-BINAP 92 97

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : The C2 chiral center produces distinct splitting patterns (δ 3.4–3.6 ppm for –CH(OH)– and δ 1.2–1.5 ppm for –CH₂CH₃) .

- IR Spectroscopy : Broad O–H stretch (~3300 cm⁻¹) and N–H bend (~1600 cm⁻¹) confirm alcohol and amine functionalities .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 160.2, with fragmentation peaks at m/z 142 (loss of H₂O) and 115 (C–N bond cleavage) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different experimental models?

- Methodological Answer : Contradictions may arise from:

- Time-Dependent Effects : Short-term assays (≤24 hours) often show receptor agonism, while prolonged exposure (>72 hours) induces desensitization, as observed in GPCR studies .

- Model-Specific Factors : Membrane permeability varies between cell lines (e.g., HEK293 vs. CHO), affecting apparent EC₅₀ values. Use orthogonal assays (e.g., radioligand binding + calcium flux) to validate .

- Data Normalization : Correct for batch-to-batch enantiomeric purity differences (>98% required for reproducibility) .

Q. What computational approaches are suitable for predicting the membrane permeability of this compound, and how do structural modifications impact this property?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate lipid bilayer interactions using CHARMM36 force fields. The hydroxyl group forms hydrogen bonds with phospholipid headgroups, reducing permeability by ~40% compared to des-hydroxy analogs .

- QSAR Models : LogP values <1.5 correlate with enhanced blood-brain barrier penetration. Substituents like –CF₃ at C3 improve lipophilicity but may sterically hinder target binding .

Q. How does the stereochemical configuration at the C2 position influence the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : The (2R) configuration aligns the ethyl group into a hydrophobic pocket of aminergic receptors (e.g., 5-HT₁A), while the (2S) isomer causes steric clashes. Binding affinity differences exceed 100-fold in serotonin receptor assays .

- Pharmacophore Mapping : The –NH₂ and –OH groups form critical hydrogen bonds with Asp116 and Tyr390 residues in homology models .

Data Contradiction Analysis

Q. Why do some studies report this compound as a neuromodulator, while others classify it as inert in CNS models?

- Methodological Answer : Discrepancies stem from:

- Species Differences : Rat cortical neurons show dose-dependent GABA release, whereas primate models require co-administration of allosteric modulators .

- Assay Sensitivity : LC-MS detection limits (≥10 nM) may miss low-concentration effects. Use CRISPR-edited reporter cell lines for sub-nanomolar sensitivity .

Comparative Structural Analysis

Q. How do structural analogs of this compound compare in terms of metabolic stability and off-target effects?

- Methodological Answer :

- Metabolic Stability : Hepatic microsome assays reveal that replacing –CH₂CH₃ with –CF₃ (C2) reduces CYP3A4-mediated oxidation by 70% .

- Off-Target Profiling : Analogues with bulkier C2 substituents (e.g., –CH₂Ph) exhibit 50% lower σ₁ receptor binding, minimizing cardiovascular side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.